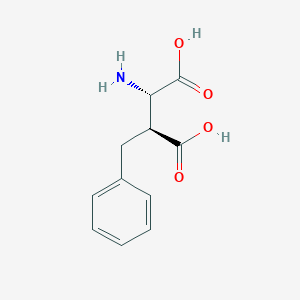

L-Beta-threo-benzyl-aspartate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

L-β-Aminoisobuttersäure kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg umfasst die Reaktion von α-Ketoisovaleriansäure mit Ammoniak in Gegenwart eines Reduktionsmittels wie Natriumborhydrid. Die Reaktion findet typischerweise unter milden Bedingungen statt, wobei die Temperatur bei etwa 25–30 Grad Celsius gehalten wird .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird L-β-Aminoisobuttersäure häufig durch Fermentationsprozesse unter Verwendung gentechnisch veränderter Mikroorganismen hergestellt. Diese Mikroorganismen sind so konzipiert, dass sie die gewünschte Verbindung überproduzieren, die dann mit verschiedenen chromatographischen Verfahren extrahiert und gereinigt wird .

Analyse Chemischer Reaktionen

Reaktionstypen

L-β-Aminoisobuttersäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Sie kann zu den entsprechenden Keto-Säuren oxidiert werden.

Reduktion: Sie kann zu verschiedenen Aminen reduziert werden.

Substitution: Sie kann Substitutionsreaktionen eingehen, um Derivate mit verschiedenen funktionellen Gruppen zu bilden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen verwendet

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Keto-Säuren, Amine und verschiedene substituierte Derivate, abhängig von den verwendeten spezifischen Reagenzien und Bedingungen .

Wissenschaftliche Forschungsanwendungen

Role in Neurodegenerative Disorders

Research indicates that L-Beta-threo-benzyl-aspartate may play a role in neuroprotective strategies against excitotoxicity, which is implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By inhibiting EAAT3, the compound can potentially mitigate excessive glutamate levels that lead to neuronal damage .

Case Studies

- Study on Dicarboxylic Aminoaciduria : A study highlighted that patients with dicarboxylic aminoaciduria exhibited loss-of-function mutations in EAAT3. The administration of this compound in experimental models showed promise in restoring some transport functions, suggesting therapeutic potential for conditions related to impaired amino acid transport .

- Neuroprotective Effects : In animal models, this compound has been shown to reduce the neurotoxic effects of high glutamate concentrations, supporting its application in developing treatments for conditions characterized by excitotoxicity .

Comparative Data

The following table summarizes the inhibitory effects of this compound compared to other known inhibitors on various excitatory amino acid transporters:

| Compound | EAAT1 Inhibition | EAAT2 Inhibition | EAAT3 Inhibition |

|---|---|---|---|

| This compound | Low | Low | High |

| L-TBOA (L-threo-3-benzyloxyaspartate) | Moderate | Moderate | Moderate |

| WAY-213613 | Low | High | Moderate |

This table illustrates the selective inhibition profile of this compound, emphasizing its potential utility in targeted therapies.

Wirkmechanismus

L-beta-aminoisobutyric acid exerts its effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

L-β-Aminoisobuttersäure ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund ihrer spezifischen Interaktionen mit MRGPRD und ihrer Rolle sowohl bei der Stoffwechselregulation als auch beim Zellschutz einzigartig. Ähnliche Verbindungen sind:

Alpha-Aminoisobuttersäure: Unterscheidet sich in der Position der Aminogruppe.

Beta-Alanin: Eine andere Beta-Aminosäure mit unterschiedlichen physiologischen Rollen.

Gamma-Aminobuttersäure (GABA): Ein Neurotransmitter mit unterschiedlichen Funktionen im Nervensystem .

L-β-Aminoisobuttersäure zeichnet sich durch ihre doppelte Rolle im Stoffwechsel und im Zellschutz aus, was sie zu einer Verbindung von großem Interesse in verschiedenen Forschungsbereichen macht.

Biologische Aktivität

L-Beta-threo-benzyl-aspartate (L-β-BA) is a synthetic analogue of aspartate that has garnered attention for its biological activity, particularly its selective inhibition of excitatory amino acid transporters (EAATs), especially EAAT3. This compound's unique structure, characterized by a benzyl group on the beta carbon of the aspartate backbone, plays a critical role in its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

L-β-BA is classified as a substituted analogue of aspartate. Its chemical formula is C₉H₁₁N₃O₄, and it features a distinctive stereochemistry that enhances its interaction with specific neurotransmitter transporters. The compound's structural characteristics include:

| Property | Description |

|---|---|

| Chemical Formula | C₉H₁₁N₃O₄ |

| Molecular Weight | 195.20 g/mol |

| Functional Groups | Benzyl group, carboxylic acid |

| Stereochemistry | Beta-threo configuration |

L-β-BA primarily acts as an inhibitor of the neuronal excitatory amino acid transporter EAAT3. This transporter is crucial for regulating glutamate levels in the brain, thereby preventing excitotoxicity—a condition that can lead to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of EAAT3 by L-β-BA has been shown to be competitive, with Ki values indicating a strong preference for this transporter over others (EAAT1 and EAAT2) .

Kinetic Studies

In vitro studies have demonstrated that L-β-BA exhibits:

- Ki values :

- EAAT1: 9 µM

- EAAT2: 10 µM

- EAAT3: 0.8 µM

These values suggest that L-β-BA is significantly more effective at inhibiting EAAT3 compared to other transporters, highlighting its potential utility in neuropharmacology .

Biological Activity and Therapeutic Implications

The biological activity of L-β-BA extends beyond mere inhibition of transporters. Research indicates that it modulates neurotransmitter dynamics, which can have implications for various neurological conditions:

- Neuroprotective Effects : By inhibiting glutamate uptake, L-β-BA may help in conditions where glutamate-induced excitotoxicity is a concern.

- Potential Treatment for Epilepsy : The modulation of glutamate levels could be beneficial in managing seizures.

- Research Applications : Its specificity towards EAAT3 makes it a valuable tool for studying neurotransmitter transport mechanisms and their roles in neurological diseases.

Case Studies and Research Findings

Several studies have explored the pharmacological properties and potential applications of L-β-BA:

- Inhibition Studies : Mavencamp (2008) characterized the biological activity of L-β-BA derivatives and confirmed their preferential inhibition of EAAT3 through kinetic analysis in C17.2 cells expressing human EAATs .

- Electrophysiological Analysis : Electrophysiological recordings in Xenopus oocytes demonstrated that L-β-BA acts as a non-substrate inhibitor, further confirming its unique mechanism of action .

- Comparative Studies : Research comparing L-β-BA with other amino acid analogues indicated its distinct binding interactions and selectivity profile, suggesting that modifications to the benzyl group could enhance its pharmacological properties .

Eigenschaften

Molekularformel |

C11H13NO4 |

|---|---|

Molekulargewicht |

223.22 g/mol |

IUPAC-Name |

(2S,3S)-2-amino-3-benzylbutanedioic acid |

InChI |

InChI=1S/C11H13NO4/c12-9(11(15)16)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 |

InChI-Schlüssel |

KMVYGTIPJNGNRD-IUCAKERBSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@@H]([C@@H](C(=O)O)N)C(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)N)C(=O)O |

Synonyme |

L-beta-BA cpd L-beta-threo-benzyl-aspartate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.